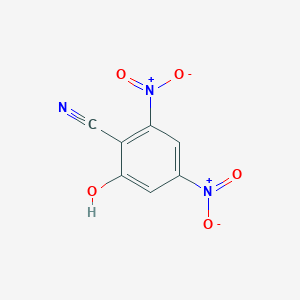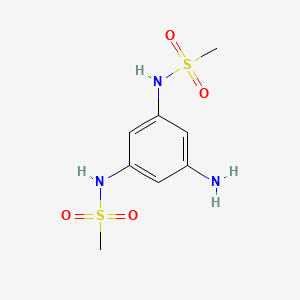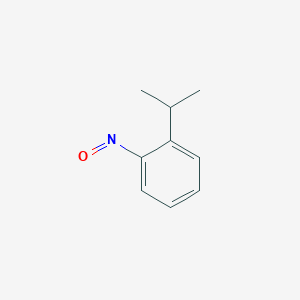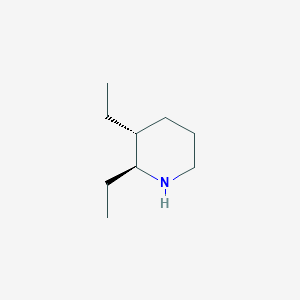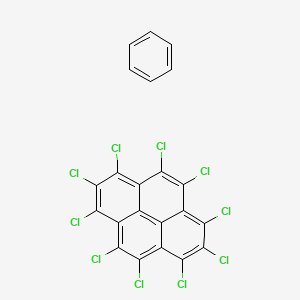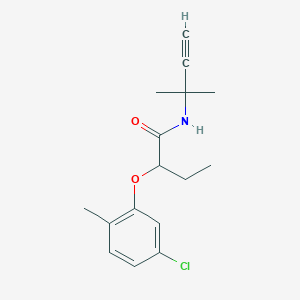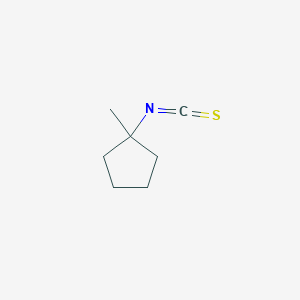![molecular formula C12H10N2O4 B14473512 (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone CAS No. 66042-24-8](/img/structure/B14473512.png)
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Nitrophenyl)(2-oxa-3-azabicyclo[221]hept-5-en-3-yl)methanone is a complex organic compound that features a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone typically involves the reaction of 2-oxa-3-azabicyclo[2.2.1]hept-5-ene with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like benzene or dichloromethane under controlled temperature conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the nitrophenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenyl derivatives.
科学的研究の応用
(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone has several applications in scientific research:
作用機序
The mechanism of action of (4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting their activity. The nitrophenyl group can participate in various electronic interactions, further modulating the compound’s activity .
類似化合物との比較
Similar Compounds
2-Azabicyclo[2.2.1]hept-5-en-3-one:
Ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-one: Undergoes similar reactions and is used in the synthesis of polyfunctionalized bicyclic systems.
Uniqueness
(4-Nitrophenyl)(2-oxa-3-azabicyclo[22
特性
CAS番号 |
66042-24-8 |
|---|---|
分子式 |
C12H10N2O4 |
分子量 |
246.22 g/mol |
IUPAC名 |
(4-nitrophenyl)-(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone |
InChI |
InChI=1S/C12H10N2O4/c15-12(13-10-5-6-11(7-10)18-13)8-1-3-9(4-2-8)14(16)17/h1-6,10-11H,7H2 |
InChIキー |
BIZGUFZHIBXDQA-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1ON2C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


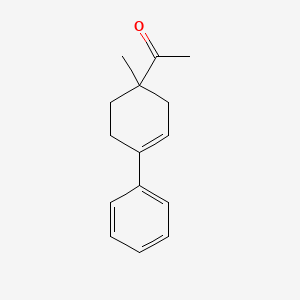
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)
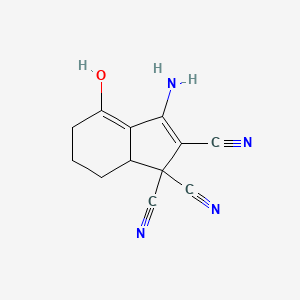
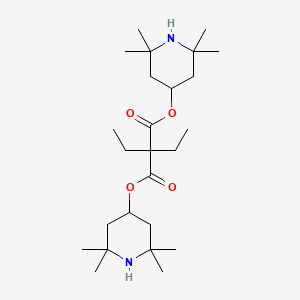
![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
